1,3-Dimethylcyclopentane 1,3-Dimethylcyclopentane
Brand Name: Vulcanchem
CAS No.: 2453-00-1
VCID: VC3697717
InChI: InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3
SMILES: CC1CCC(C1)C
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol

1,3-Dimethylcyclopentane

CAS No.: 2453-00-1

Cat. No.: VC3697717

Molecular Formula: C7H14

Molecular Weight: 98.19 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethylcyclopentane - 2453-00-1

Specification

CAS No. 2453-00-1
Molecular Formula C7H14
Molecular Weight 98.19 g/mol
IUPAC Name 1,3-dimethylcyclopentane
Standard InChI InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3
Standard InChI Key XAZKFISIRYLAEE-UHFFFAOYSA-N
SMILES CC1CCC(C1)C
Canonical SMILES CC1CCC(C1)C

Introduction

Structural Properties and Stereoisomerism

Cis and Trans Isomers

1,3-Dimethylcyclopentane exhibits geometric isomerism due to the restricted rotation around the cyclopentane ring. The positioning of the two methyl groups leads to two distinct stereoisomers: cis and trans configurations. In the cis isomer, both methyl groups are positioned on the same side of the ring plane, while in the trans isomer, the methyl groups are located on opposite sides of the ring plane .

The cis isomer, officially designated as (1R,3S)-1,3-dimethylcyclopentane, has the CAS number 2532-58-3 and displays distinctive properties compared to its trans counterpart . The trans isomer, known as (1R,3R)-1,3-dimethylcyclopentane, has the CAS number 1759-58-6 and differs significantly in its structural arrangement . These structural differences between the isomers result in notable variations in their physical and chemical properties, including melting points, boiling points, and reactivity profiles.

Structural Representations

The structural representations of 1,3-dimethylcyclopentane can be expressed using various chemical notation systems that provide insights into their three-dimensional configurations. For the cis isomer, the SMILES notation is C[C@H]1CCC@@HC1, while the InChI key is XAZKFISIRYLAEE-KNVOCYPGSA-N . These notational systems precisely encode the stereochemical information, allowing for unambiguous identification of the specific isomeric form.

The molecular structure can be visualized as a cyclopentane ring with methyl groups attached at the 1 and 3 positions. The spatial arrangement of these methyl groups defines the stereochemistry of the molecule, with the cis isomer having both methyl groups on the same face of the ring, creating a more compact three-dimensional shape compared to the trans isomer, which has a more extended spatial arrangement due to the methyl groups being on opposite faces of the ring.

Physical Properties

General Physical Properties

1,3-Dimethylcyclopentane exists as a colorless liquid at standard temperature and pressure. Its general physical properties vary slightly between different stereoisomers, but the compound generally demonstrates properties characteristic of cycloalkanes. The following table summarizes the key physical properties of 1,3-dimethylcyclopentane:

PropertyValueReference
Molecular FormulaC₇H₁₄
Molecular Weight98.186 g/mol
Melting Point (general)-138.55°C
Boiling Point (general)97.2°C at 760 mmHg
Density (general)0.762 g/cm³
Flash Point (general)-5.6±11.7°C
Exact Mass98.10960
LogP (general)2.44250

These general physical properties demonstrate that 1,3-dimethylcyclopentane behaves as a typical mid-weight hydrocarbon with low water solubility, moderate volatility, and physical characteristics that make it suitable for various applications in organic chemistry and related fields.

Comparison of Cis and Trans Isomers

The cis and trans isomers of 1,3-dimethylcyclopentane exhibit notable differences in their physical properties due to their distinct spatial arrangements. The following table compares the key physical properties of both isomers:

PropertyCis IsomerTrans IsomerReference
CAS Number2532-58-31759-58-6
Density0.749-0.8 g/cm³Not specified in results
Melting Point-133.7°C to -134°CNot specified in results
Boiling Point92-97.2°CNot specified in results
Refractive Index1.411-1.419Not specified in results
Vapor Pressure48.2±0.1 to 66.2 mmHg at 25°CNot specified in results
Critical Temperature282°CNot specified in results
Critical Pressure34.0 atmNot specified in results
Critical Volume363.27 ml/molNot specified in results
Molar Volume131.1 mL/molNot specified in results

The differences in physical properties between the isomers can be attributed to their different molecular geometries. The cis isomer, with both methyl groups on the same side of the ring, creates different intermolecular interactions compared to the trans isomer, resulting in distinct physical behaviors. These differences are particularly important for separation techniques and applications that rely on specific physical properties.

Chemical Properties and Reactions

Oxidation Reactions

1,3-Dimethylcyclopentane can undergo various oxidation reactions typical of cycloalkanes. When treated with oxidizing agents such as potassium permanganate (KMnO4) in aqueous solution, it undergoes oxidation to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions. The oxidation typically begins at the tertiary carbon atoms (those bonded to the methyl groups) due to their relatively higher reactivity.

The oxidation of 1,3-dimethylcyclopentane follows the general reaction pathway for cycloalkanes, where the initial attack by the oxidizing agent leads to the formation of alcohol intermediates, which can further oxidize to form ketones or carboxylic acids with stronger oxidation conditions. The stereochemistry of the starting material (cis or trans isomer) can influence the outcome of these reactions, as the spatial arrangement of the methyl groups affects the accessibility of the reaction sites to the oxidizing agents.

Reduction Reactions

Reduction reactions of 1,3-dimethylcyclopentane are less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether. Since 1,3-dimethylcyclopentane already exists in a relatively reduced state as a saturated hydrocarbon, reduction reactions typically target any unsaturated derivatives or functionalized versions of the compound.

For example, if 1,3-dimethylcyclopentane contains ketone or alcohol functional groups (as a result of previous reactions), these groups can be reduced using appropriate reducing agents. The stereochemistry of the reduction products often depends on the approach of the reducing agent, which can be influenced by the existing stereochemistry of the 1,3-dimethylcyclopentane derivative.

Substitution Reactions

1,3-Dimethylcyclopentane can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogens such as chlorine or bromine. These reactions typically occur in the presence of ultraviolet light or a suitable catalyst. The halogenation follows a free-radical mechanism, where the initial step involves the formation of a halogen radical that subsequently abstracts a hydrogen atom from 1,3-dimethylcyclopentane.

The reactivity in substitution reactions varies across different positions in the molecule. The tertiary carbon atoms (those attached to the methyl groups) generally show higher reactivity in radical substitution reactions compared to secondary and primary carbon atoms. The stereochemistry of the product depends on the approach of the halogen radical, which can be influenced by steric factors related to the existing methyl groups.

Synthesis and Production Methods

Laboratory Synthesis

The laboratory synthesis of 1,3-dimethylcyclopentane typically involves the hydrogenation of 1,3-dimethylcyclopentene. This reaction is carried out in the presence of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The hydrogenation process adds hydrogen across the carbon-carbon double bond in 1,3-dimethylcyclopentene, resulting in the formation of 1,3-dimethylcyclopentane.

The stereochemical outcome of this hydrogenation process can be controlled by selecting appropriate catalysts and reaction conditions. Depending on the catalyst and conditions used, the reaction can preferentially produce either the cis or trans isomer of 1,3-dimethylcyclopentane. For example, using heterogeneous catalysts like palladium often leads to syn-addition of hydrogen, potentially favoring the formation of the cis isomer from appropriately configured precursors.

Industrial Production

Industrial production of 1,3-dimethylcyclopentane follows similar synthetic routes to laboratory methods but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully optimized to maximize the conversion rate and minimize by-products.

In industrial settings, the production often integrates with petroleum refining processes, where mixed cycloalkane fractions are processed to obtain specific compounds like 1,3-dimethylcyclopentane. Separation techniques such as fractional distillation, extraction, or chromatography are employed to isolate 1,3-dimethylcyclopentane from reaction mixtures or petroleum fractions. The industrial processes also focus on energy efficiency and waste minimization to ensure economic viability and environmental sustainability.

1,3-Dimethylcyclopentane finds applications in various fields due to its unique physical and chemical properties. As a cycloalkane, it serves as an important research compound in the study of cyclic hydrocarbons and their behavior. The compound can be used as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry for the identification and quantification of similar cycloalkanes in complex mixtures.

In the petroleum industry, 1,3-dimethylcyclopentane is present in certain fractions of refined petroleum products and can contribute to the properties of fuels and lubricants. Its thermodynamic and combustion properties make it relevant for studying and improving fuel formulations. Additionally, as an organic solvent, it may find specialized applications where its particular physical properties (such as boiling point, density, or solvation characteristics) are advantageous.

In synthetic organic chemistry, 1,3-dimethylcyclopentane serves as a building block or intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopentane rings with specific substitution patterns. The different stereoisomers (cis and trans) provide opportunities for stereoselective synthesis and the study of stereochemical effects on reaction outcomes.

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